2-Bromo-3,5-difluorophenol
Overview
Description
Synthesis Analysis
The synthesis of brominated and fluorinated aromatic compounds is a topic of interest in several papers. For instance, the synthesis of 4-(difluoromethylidene)-tetrahydroquinolines involves a photocatalytic defluorinative reaction with N-aryl amino acids and 2-bromo-3,3,3-trifluoropropene, indicating the reactivity of brominated and fluorinated compounds under photocatalytic conditions . Another study describes the bromination of 2,3-diarylcyclopent-2-en-1-ones, which can be related to the regioselectivity and chemoselectivity in the bromination of aromatic compounds . These studies suggest that the synthesis of 2-Bromo-3,5-difluorophenol would likely involve careful control of reaction conditions to achieve the desired regioselectivity.
Molecular Structure Analysis
The molecular structure of brominated and fluorinated compounds can be complex. For example, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was determined using single-crystal X-ray diffraction analysis, which provides insight into the arrangement of atoms and the geometry of such compounds . This information is valuable for understanding the molecular structure of 2-Bromo-3,5-difluorophenol, as it may exhibit similar structural characteristics.
Chemical Reactions Analysis
The reactivity of brominated and fluorinated compounds is highlighted in several papers. The reactions of bromobis(pentafluorophenyl)thallium(III) with main group elements , and the stability and reactivity of 2-bromo-3,4,5,6-tetrafluorophenyllithium provide examples of how these compounds can participate in various chemical reactions. These studies can shed light on the types of reactions that 2-Bromo-3,5-difluorophenol might undergo, such as substitution or coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and fluorinated compounds are influenced by the presence of halogen atoms. For instance, the study of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine includes spectroscopic and computational analysis, which can be related to the properties of 2-Bromo-3,5-difluorophenol . The nonlinear optical properties and biological activity of these compounds are also discussed, suggesting that 2-Bromo-3,5-difluorophenol may have interesting optical and biological properties as well .
Scientific Research Applications
Crystal Structure Analysis
2-Bromo-3,5-difluorophenol (and related compounds) have been studied for their unique crystal structures. An example is the study of 3,5-Difluorophenol, which demonstrated an amphiphilic layer-like arrangement in its crystal structure, involving hydrophilic contacts between OH groups and hydrophobic contacts with F atoms (Shibakami & Sekiya, 1994).
Synthesis and Organic Chemistry
The compound is integral in the field of organic synthesis. For example, its bromination under various conditions has been studied, showing its utility in introducing bromine atoms into different positions of organic molecules, which is essential in the synthesis of complex organic compounds (Shirinian et al., 2012).
Photochemical Properties
The photochemical behavior of derivatives of 2-Bromo-3,5-difluorophenol has been researched, which is valuable in understanding the photophysical properties of these compounds. This includes studies on compounds like 1,2-bis[2-methyl-5(3,4-difluorophenyl)-3-thienyl] perfluorocyclopentene, which exhibit interesting photochromic properties (Liu, Yang, & Yu, 2008).
Electroluminescence
Research into electroluminescence properties of compounds related to 2-Bromo-3,5-difluorophenol has been conducted. For instance, a study on dinuclear rhenium complexes, which included a bromo-bridged complex, showed significant potential for use in organic light-emitting diodes (OLEDs) with high external quantum efficiencies (Mauro et al., 2012).
Spectroscopic Analysis
The compound and its derivatives have been studied using spectroscopic methods like mass-analyzed threshold ionization spectroscopy. This is crucial for understanding the electronic structure and energy transitions in these molecules, as seen in studies of 3,5-difluorophenol (Peng et al., 2018).
Safety And Hazards
2-Bromo-3,5-difluorophenol is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
properties
IUPAC Name |
2-bromo-3,5-difluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2O/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMQCXYWIMAOMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622882 | |
Record name | 2-Bromo-3,5-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,5-difluorophenol | |
CAS RN |
325486-43-9 | |
Record name | 2-Bromo-3,5-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3,5-difluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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